Product packaging for Ethyl vincaminate N-oxide(Cat. No.:CAS No. 52341-36-3)

Ethyl vincaminate N-oxide

Cat. No.: B1586942
CAS No.: 52341-36-3
M. Wt: 384.5 g/mol
InChI Key: KARGDDHSMSSUQU-VYDXOXBFSA-N
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Description

Ethyl vincaminate N-oxide (CAS 52341-36-3) is an organic compound with the molecular formula C22H28N2O4 and a molecular weight of 384.47 g/mol . It is recognized as an N-oxide derivative within the vincamine alkaloid family . The compound has a predicted solubility of approximately 151.1 mg/L in water at 25 °C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. While direct studies on this compound are limited, its significance is derived from its relationship to vincamine and its derivatives. Vincamine is a naturally occurring indole alkaloid known for its antioxidant activity and its use as a cerebral vasodilator in certain regions . During the semi-synthetic production of other vincamine-related compounds, measures are taken to avoid the formation of the N-oxide derivative, indicating it can occur as a by-product . Several synthetic derivatives of vincamine, such as vinpocetine (ethyl apovincaminate), have been developed and studied for their effects on cerebral circulation and neuronal function . As a research chemical, this compound is of interest for further investigation into the structure-activity relationships and metabolic pathways of vinca alkaloids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N2O4 B1586942 Ethyl vincaminate N-oxide CAS No. 52341-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (15S,17S,19S)-15-ethyl-17-hydroxy-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-3-21-11-7-12-24(27)13-10-16-15-8-5-6-9-17(15)23(18(16)19(21)24)22(26,14-21)20(25)28-4-2/h5-6,8-9,19,26H,3-4,7,10-14H2,1-2H3/t19-,21+,22+,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARGDDHSMSSUQU-VYDXOXBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC[N+]3(C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OCC)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCC[N+]3([C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OCC)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966730
Record name Ethyl 13a-ethyl-12-hydroxy-4-oxo-1,2,3,4,5,6,12,13,13a,13b-decahydro-4lambda~5~-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52341-36-3
Record name Ethyl vincaminate N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052341363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 13a-ethyl-12-hydroxy-4-oxo-1,2,3,4,5,6,12,13,13a,13b-decahydro-4lambda~5~-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Ethyl Vincaminate N Oxide

De Novo Synthesis Approaches to the Ethyl Vincaminate N-Oxide Scaffold

The de novo synthesis of this compound involves two primary stages: the construction of the foundational ethyl vincaminate carbon skeleton and the subsequent N-oxidation of the tertiary amine.

Oxidative Routes for N-Oxide Formation

The formation of the N-oxide is a critical step, typically achieved through the oxidation of the more basic nitrogen atom within the ethyl vincaminate structure. Various oxidative strategies can be employed for this transformation.

The direct oxidation of tertiary amines to their corresponding N-oxides is a well-established transformation in organic synthesis. pearson.com Reagents such as hydrogen peroxide (H₂O₂) are commonly used for this purpose. google.comacs.org The reaction proceeds via a nucleophilic attack of the nitrogen's lone pair on the electrophilic oxygen of the oxidizing agent. While specific studies on the direct H₂O₂-mediated oxidation of ethyl vincaminate are not extensively detailed in the reviewed literature, the general reactivity of tertiary amines suggests this as a viable synthetic route. pearson.com The reaction conditions, including solvent, temperature, and the potential use of catalysts, would require optimization to achieve high yields and selectivity. asianpubs.orgresearchgate.net

Table 1: General Reagents for Direct N-Oxidation of Tertiary Amines

Oxidizing AgentTypical Reaction ConditionsReference
Hydrogen Peroxide (H₂O₂)Aqueous or alcoholic solvents, often with catalytic promoters google.comacs.org
Flavin-catalyzed H₂O₂Methanol, room temperature acs.orgasianpubs.org

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are potent oxidizing agents frequently used for the N-oxidation of amines. organic-chemistry.org The reaction mechanism involves the transfer of an oxygen atom from the peracid to the nitrogen atom of the tertiary amine. The use of m-CPBA is prevalent in the oxidation of various alkaloids, including those with indole (B1671886) moieties. rsc.org While direct application on ethyl vincaminate is not explicitly documented, the successful oxidation of the structurally related catharanthine (B190766) with m-CPBA suggests its potential applicability.

A notable example of peracid-mediated oxidation in a closely related system is the synthesis of vinpocetine (B1683063) N-oxide. One study reports the transformation of vinpocetine into its N-oxide using magnesium monoperoxy-phthalate (MMPP) in dimethylformamide (DMF). This method provides a direct precedent for the N-oxidation of the eburnane skeleton present in ethyl vincaminate.

Table 2: Peracid Reagents for N-Oxidation

Peracid ReagentAbbreviationNotesReference
meta-Chloroperoxybenzoic acidm-CPBAA widely used and commercially available peracid. organic-chemistry.org
Magnesium monoperoxy-phthalateMMPPSuccessfully used for the N-oxidation of vinpocetine.

Novel Synthetic Pathways to the Ethyl Vincaminate Moiety

The ethyl vincaminate scaffold belongs to the eburnane class of alkaloids. Its total synthesis has been a subject of considerable research, with various strategies developed to construct its complex pentacyclic framework. acs.orgnih.gov These synthetic routes often involve the assembly of key precursors followed by cyclization reactions to form the characteristic ring system.

One general approach to the eburnane skeleton involves the Pictet-Spengler reaction, which forms the tetrahydro-β-carboline core present in these alkaloids. Subsequent annulation and rearrangement reactions are then employed to complete the pentacyclic structure. While numerous total syntheses of related alkaloids like vincamine (B1683053) and eburnamonine (B1221668) have been reported, specific novel pathways focusing solely on the de novo synthesis of the ethyl vincaminate moiety are often embedded within these broader synthetic campaigns. researchgate.netunimi.it The development of enantioselective strategies has been a key focus, often utilizing chiral auxiliaries or catalysts to control the stereochemistry of the final molecule. nih.gov

Semisynthetic Derivatization from Related Vinca (B1221190) Alkaloids

An alternative and often more practical approach to obtaining this compound is through the chemical modification of more readily available, structurally similar Vinca alkaloids.

Transformation from Vinpocetine and Ethyl Vincaminate Precursors

Given that ethyl vincaminate is a synthetic derivative of vincamine, it can serve as a direct precursor for N-oxidation. nih.gov The methods described in section 2.1.1. can be directly applied to ethyl vincaminate to yield the desired N-oxide.

Furthermore, vinpocetine, which is structurally very similar to ethyl vincaminate, has been successfully converted to its N-oxide. smolecule.com This transformation provides a strong indication that similar reaction conditions can be applied to ethyl vincaminate. The synthesis of vinpocetine itself often starts from vincamine, involving dehydration and esterification steps. chemicalbook.com Therefore, a plausible semisynthetic route to this compound would involve the synthesis of ethyl vincaminate from vincamine, followed by N-oxidation.

Table 3: Precursors for Semisynthesis of this compound

PrecursorTransformation Required
Ethyl VincaminateDirect N-oxidation
VinpocetineN-oxidation (as a model reaction)
VincamineConversion to ethyl vincaminate, followed by N-oxidation

Regioselective N-Oxidation Strategies for Complex Indole Alkaloids

The synthesis of this compound from its parent alkaloid, ethyl vincaminate, hinges on the selective oxidation of a specific nitrogen atom within the intricate pentacyclic structure. Indole alkaloids like vincamine possess multiple potentially reactive sites, making regioselectivity a paramount challenge for chemists. The primary goal is to introduce an oxygen atom specifically at the N4-position (the tertiary amine in the quinolizidine (B1214090) system) without affecting the indole nitrogen (N1) or other sensitive functional groups.

Direct oxidation of the tertiary amine is the most common approach. This transformation is typically achieved using peroxy acids, with meta-Chloroperoxybenzoic acid (m-CPBA) being a frequently employed reagent. The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the tertiary nitrogen onto the electrophilic outer oxygen of the peroxy acid. The choice of solvent and reaction temperature is critical to control the reaction's selectivity and prevent over-oxidation or side reactions.

Alternative oxidizing agents include hydrogen peroxide, often in the presence of a metal catalyst, or Caro's acid. The development of artificial enzymes, such as manganese-containing mini-enzymes, has also shown promise for the highly regioselective oxidation of indole rings, although typically targeting the carbon framework rather than the nitrogen atoms. acs.org These biocatalytic approaches could offer future pathways for even more precise N-oxidations in complex natural products.

Enantioselective Synthesis and Chiral Resolution Techniques

The biological activity of complex molecules like this compound is intrinsically linked to their three-dimensional structure, or stereochemistry. Therefore, obtaining enantiomerically pure material is crucial. This can be achieved either by synthesizing the desired enantiomer directly (asymmetric synthesis) or by separating a racemic mixture (chiral resolution).

The asymmetric synthesis of the precursor, ethyl vincaminate, has been a significant focus of research. The molecule contains multiple stereocenters, with the cis-C20/C21 relative stereochemistry and the C20 all-carbon quaternary center presenting the most formidable challenges. ccspublishing.org.cnacs.org

Modern synthetic strategies have moved beyond classical methods that relied on chiral auxiliaries or starting materials from the "chiral pool." ccspublishing.org.cn Catalytic asymmetric protocols are now at the forefront. Key breakthroughs include:

Palladium-Catalyzed Enantioselective Allylic Alkylation: This powerful method has been successfully employed to construct the C20 quaternary stereocenter with high enantioselectivity. ccspublishing.org.cn The reaction involves the decarboxylative allylation of a lactam substrate using a palladium catalyst coordinated to a chiral ligand.

Iridium-Catalyzed Asymmetric Hydrogenation: Another key strategy involves an iridium-catalyzed asymmetric hydrogenation of an imine, which sets a critical stereocenter. This is often part of a cascade reaction that also forms one of the rings of the alkaloid core, efficiently building molecular complexity with high stereocontrol. acs.org

These advanced catalytic methods enable the concise and highly selective synthesis of the vincamine skeleton, providing access to the enantiomerically pure precursors required for producing stereochemically defined this compound.

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), a process known as chiral resolution is required for their separation. wikipedia.orglibretexts.org Since enantiomers possess identical physical properties in a non-chiral environment, direct separation by standard techniques like crystallization or chromatography is impossible. libretexts.org Resolution is achieved by temporarily converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.org

Two primary methods are employed for the chiral resolution of alkaloid stereoisomers:

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic mixture, which is often basic like vincamine, with an enantiomerically pure chiral acid (a resolving agent) such as tartaric acid or mandelic acid. wikipedia.orglibretexts.org This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these salts often exhibit different solubilities in a given solvent, allowing one diastereomer to be selectively crystallized and separated by filtration. The resolving agent is then chemically removed to yield the pure enantiomer. wikipedia.org

Chiral Column Chromatography: A more modern and versatile technique is chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC). iupac.org This method uses a stationary phase that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and elute from the column at different times, thus achieving separation. iupac.org This analytical technique can be scaled up for preparative separation of enantiomers.

Table 1: Comparison of Chiral Separation Methodologies

FeatureCrystallization of Diastereomeric SaltsChiral Column Chromatography
Principle Formation of diastereomers with different solubilities. wikipedia.orgDifferential interaction with a chiral stationary phase. iupac.org
Requirement Enantiopure chiral resolving agent. wikipedia.orgSpecialized chiral column.
Scalability Can be readily scaled for large quantities.Can be challenging and expensive for large-scale separation.
Development Time Can be laborious; requires screening of resolving agents and solvents. wikipedia.orgMethod development can be rapid with modern screening systems.
Purity Purity can be very high after recrystallization.High purity is achievable.
Recovery Theoretical maximum recovery of the desired enantiomer is 50% per cycle. wikipedia.orgCan recover both enantiomers, often with high yield.

Chemical Modifications and Functionalization of this compound

The introduction of the N-oxide functional group not only alters the pharmacological profile of the parent molecule but also provides a new reactive handle for further chemical modifications. Functionalization can be aimed at either introducing new substituents or modifying the core scaffold.

The vincamine scaffold, particularly the aromatic indole ring, is amenable to various modifications. The N-oxide moiety can influence the reactivity of the molecule. For instance, the electron-withdrawing nature of the N-oxide group might deactivate the indole ring towards electrophilic substitution, or it could alter the regioselectivity of such reactions.

Methods for introducing substituents onto the indole core are well-established and could potentially be adapted for the N-oxide derivative. These include:

Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and Friedel-Crafts acylation can introduce functional groups onto the benzene (B151609) portion of the indole nucleus. The inherent reactivity of the indole system typically directs substitution to specific positions, which may be modulated by the presence of the N-oxide.

Modification of Existing Functional Groups: The ester group of this compound is a prime site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides or other esters, allowing for the introduction of diverse chemical appendages.

A major advancement in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. chim.it This strategy avoids the need for pre-functionalized starting materials and offers a more atom-economical approach to modifying complex molecules. chim.it The indole nucleus is a prime substrate for such transformations.

Transition-metal catalysis, particularly with palladium (Pd), rhodium (Rh), and manganese (Mn), has enabled the selective alkenylation, arylation, and alkynylation of indole C-H bonds. chim.itacs.orgrsc.orgnih.gov

Key strategies applicable to the this compound scaffold include:

Directed C-H Functionalization: In this approach, a directing group is installed on the molecule to position a metal catalyst near a specific C-H bond, leading to highly regioselective functionalization. chim.it For indoles, directing groups can be placed on the indole nitrogen to direct reactions to the C2 position, or on a substituent at the C3 position to functionalize the less reactive C4 position. chim.it

Functionalization of Inherent Reactivity: The intrinsic electronic properties of the indole ring favor reactions at the C3 position, and if that is blocked, at the C2 position. chim.it Catalytic systems can be designed to exploit this inherent reactivity to introduce new groups without the need for a directing group.

The application of these C-H functionalization methods to this compound could provide powerful tools for creating novel analogs with modified properties by enabling precise edits to the carbon skeleton of this complex alkaloid. acs.org

Table 2: Selected C-H Functionalization Strategies for Indole Alkaloids

Reaction TypeCatalyst SystemPosition FunctionalizedDescription
Arylation Pd(TFA)₂ / AdditivesC2 or C3Direct coupling of the indole C-H bond with an arene, with selectivity controlled by additives or N-substituents. nih.gov
Alkenylation Mn-catalyst / AcidC2Manganese-catalyzed coupling with alkynes to form indolyl-alkenes, with selectivity controlled by an acid co-catalyst. rsc.org
Domino Process [Pd(allyl)Cl]₂ / P(o-tolyl)₃C2A palladium-catalyzed cascade reaction involving C-H activation to construct fused polycyclic indole alkaloid scaffolds. acs.orgacs.org
Directed Alkenylation Rh-catalystC4A C3-aldehyde directing group is used to achieve functionalization at the challenging C4 position of the benzene ring. chim.it

Advanced Structural Characterization and Computational Analysis of Ethyl Vincaminate N Oxide

Spectroscopic Techniques for Definitive Structural Elucidation

The precise characterization of ethyl vincaminate N-oxide hinges on a synergistic application of modern spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous assignment of its constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules like this compound. The formation of the N-oxide group induces significant and predictable changes in the chemical shifts of neighboring protons and carbons, providing a clear diagnostic marker for the modification. nih.gov

In the ¹H NMR spectrum of this compound, protons on the carbons alpha to the newly formed N-oxide are expected to experience a noticeable downfield shift (deshielding) compared to the parent ethyl vincaminate. This is a direct consequence of the electron-withdrawing nature of the N-oxide bond. Similarly, in the ¹³C NMR spectrum, the carbons directly bonded to the oxidized nitrogen atom, as well as the adjacent carbons, would exhibit a characteristic deshielding effect. nih.govmendeley.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular framework. mendeley.com COSY spectra would reveal the proton-proton coupling networks, while HSQC and HMBC would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These correlations are instrumental in confirming the connectivity and piecing together the complex pentacyclic structure of the vincamine (B1683053) scaffold. mdpi.com

A hypothetical table of expected ¹H and ¹³C NMR chemical shift changes upon N-oxidation of the parent alkaloid is presented below.

Atom Expected ¹H NMR Shift Change (ppm) Expected ¹³C NMR Shift Change (ppm)
Protons α to N-oxide↑ (Deshielding)N/A
Carbons α to N-oxideN/A↑ (Deshielding)
Protons β to N-oxide↑↓ (Variable)N/A
Carbons β to N-oxideN/A↑↓ (Variable)
This table is illustrative and based on general principles of N-oxidation effects on NMR spectra.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of this compound. acs.org The technique provides a highly accurate mass measurement, typically to within a few parts per million, which allows for the calculation of a unique molecular formula.

Upon N-oxidation of ethyl vincaminate (C₂₃H₃₀N₂O₃), the resulting N-oxide would have the molecular formula C₂₃H₃₀N₂O₄. This corresponds to a mass increase of 15.9949 Da, the mass of a single oxygen atom. HRMS analysis, often employing soft ionization techniques like Electrospray Ionization (ESI), would show a protonated molecular ion [M+H]⁺ peak that confirms this exact mass, thereby validating the presence of the additional oxygen atom. nih.govmdpi.com

Further structural information can be gleaned from tandem mass spectrometry (MS/MS) experiments. nih.gov In these experiments, the [M+H]⁺ ion is isolated and fragmented. The fragmentation pattern of the N-oxide would be distinct from the parent compound. A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom, which would result in a fragment ion corresponding to the [M-O+H]⁺ of the original ethyl vincaminate.

Ion Expected m/z for Ethyl Vincaminate Expected m/z for this compound
[M+H]⁺C₂₃H₃₁N₂O₃⁺C₂₃H₃₁N₂O₄⁺
[M-O+H]⁺Not applicableC₂₃H₃₁N₂O₃⁺
This table presents a simplified view of expected primary ions in HRMS.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and the electronic system of the molecule, respectively.

In the IR spectrum, the N-O stretching vibration is a key diagnostic feature for this compound. This vibration typically appears in the range of 950-970 cm⁻¹, although its exact position can be influenced by the surrounding molecular structure. mdpi.com Other characteristic bands, such as the C=O stretch of the ester group (around 1730-1750 cm⁻¹) and the C-H and C=C vibrations of the aromatic indole (B1671886) ring, would also be present. mdpi.com

The UV-Vis spectrum is dictated by the chromophores within the molecule, primarily the indole nucleus. The introduction of the N-oxide group can cause a slight shift in the absorption maxima (λ_max) compared to the parent ethyl vincaminate, reflecting the perturbation of the electronic system of the indole ring.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While spectroscopic methods define the connectivity of a molecule, X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure, including its absolute stereochemistry and solid-state conformation. nih.gov For a complex molecule like this compound, with multiple stereocenters, this technique is invaluable.

The process involves growing a suitable single crystal of the compound, which can be a significant challenge for complex natural product derivatives. nih.gov Once a crystal is obtained, it is bombarded with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule. This map reveals the precise spatial arrangement of every atom, the bond lengths, bond angles, and torsional angles.

For this compound, X-ray crystallography would definitively confirm the cis-fusion of the D/E rings, a characteristic feature of the vincamine scaffold, and the relative and absolute configuration of all stereogenic centers. nih.gov Furthermore, it would show the precise geometry of the N-oxide functionality and its orientation relative to the rest of the molecule. The refined crystal structure provides a static, solid-state snapshot that is foundational for more advanced computational studies. google.com

Conformational Analysis and Molecular Dynamics Simulations

While X-ray crystallography provides a solid-state structure, the conformation of this compound in solution can be more dynamic. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the accessible conformations and dynamic behavior of the molecule.

Conformational analysis involves systematically or stochastically searching the potential energy surface of the molecule to identify low-energy conformers. This is particularly important for understanding the flexibility of the ethyl ester side chain and any subtle puckering of the aliphatic rings.

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer deep insights into the electronic structure and properties of this compound. DFT methods can be used to:

Optimize the molecular geometry: Calculating the lowest energy conformation of the molecule, which can be compared with experimental data from X-ray crystallography.

Predict spectroscopic properties: DFT can be used to calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis excitation energies. researchgate.net Comparing these calculated values with experimental data can aid in the structural assignment and confirm the interpretation of the spectra.

Analyze the electronic structure: DFT provides information on the distribution of electron density, the molecular orbitals (such as the HOMO and LUMO), and the electrostatic potential. This is key to understanding the reactivity of the molecule, with the N-oxide group being a region of high electron density and nucleophilicity.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound is primarily defined by its complex polycyclic indole alkaloid framework, the ethyl ester group, and the influential N-oxide moiety. Computational methods like Density Functional Theory (DFT) are instrumental in predicting the molecule's reactivity by examining its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). In complex molecules like vinca (B1221190) alkaloids, the HOMO and LUMO are often distributed across specific regions of the structure.

For vinpocetine (B1683063), a close structural analog, DFT calculations have been used to elucidate its reactivity. nih.govrsc.org Studies on similar indole alkaloids show that the HOMO is typically located on the electron-rich indole nucleus, making this part of the molecule susceptible to electrophilic attack. Conversely, the LUMO is often distributed over the electron-deficient parts of the molecule. nih.govresearchgate.net

For this compound, the introduction of the N-oxide group significantly influences the electronic distribution. The N-oxide group is strongly electron-withdrawing, which would lower the energy of the molecular orbitals. The oxygen atom of the N-oxide group, being highly electronegative and bearing a partial negative charge, introduces a site of high electron density, making it a potential site for interaction with electrophiles and a hydrogen bond acceptor. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack).

Computational studies on various indole alkaloids reveal a complex MEP. nsu.ruresearchgate.netbiorxiv.org Generally, the indole nitrogen and the aromatic ring contribute to electron-rich areas. In this compound, the N-oxide oxygen would be a prominent region of negative electrostatic potential, making it a primary site for hydrogen bonding and interactions with electrophiles. The ethyl ester group would also contribute to the polarity of the molecule.

Reactivity Descriptors

DFT can be used to calculate various reactivity descriptors that quantify the predictions made from HOMO/LUMO and MEP analysis. Fukui functions, for instance, can pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govrsc.org For vinpocetine, such analyses have helped in understanding its electrooxidation mechanism. nih.govrsc.org In this compound, the N-oxide group and the indole ring would be key areas of reactivity.

Based on analogous compounds, a table of predicted electronic properties can be constructed:

PropertyPredicted Characteristic for this compoundRationale from Analogous Compounds
HOMO Location Primarily on the indole ring system.Typical for indole alkaloids, indicating susceptibility to electrophilic attack on the aromatic ring. nih.govresearchgate.net
LUMO Location Distributed over the electron-deficient regions, influenced by the ester and N-oxide groups.Electron-withdrawing groups lower LUMO energy, increasing susceptibility to nucleophilic attack.
MEP Negative Regions Concentrated on the N-oxide oxygen and the carbonyl oxygen of the ester group.These are the most electronegative atoms, acting as primary sites for hydrogen bonding and electrophilic interaction. mdpi.comnsu.ruresearchgate.netbiorxiv.org
MEP Positive Regions Around the hydrogen atoms of the indole NH and the aliphatic backbone.These regions are susceptible to nucleophilic attack.
Key Reactive Sites Indole ring (electrophilic substitution), N-oxide oxygen (electrophilic attack, hydrogen bonding), ester carbonyl (nucleophilic attack).Based on general principles and studies on vinpocetine and other N-oxides. nih.govrsc.orgmdpi.com

Energetics of Molecular Interactions

The way this compound interacts with other molecules, such as solvents or biological targets, is governed by the energetics of non-covalent interactions. These include hydrogen bonds, van der Waals forces, and electrostatic interactions.

Hydrogen Bonding

The N-oxide group is a potent hydrogen bond acceptor. mdpi.comnih.govresearchgate.net The oxygen atom of the N-O bond carries a significant negative charge, allowing it to form strong hydrogen bonds with donor molecules like water or amino acid residues in proteins. mdpi.comnih.govresearchgate.net The carbonyl oxygen of the ethyl ester group also acts as a hydrogen bond acceptor. The N-H group of the indole ring can act as a hydrogen bond donor.

Computational studies on other N-oxides using methods like Symmetry-Adapted Perturbation Theory (SAPT) have dissected the components of interaction energies. mdpi.comnih.gov These studies often show that electrostatic and dispersion forces are the primary contributors to the stability of complexes involving N-oxides.

Interactions with Biomolecules

Vinca alkaloids are known to interact with the protein tubulin, disrupting microtubule formation. researchgate.netnih.govrroij.com These interactions are driven by a combination of hydrogen bonds and hydrophobic interactions within the binding pocket. Molecular docking and dynamics simulations on other vinca alkaloids have shown that specific residues in tubulin form key interactions with the alkaloid. nih.govresearchgate.net

A summary of the predicted interaction energetics is provided in the table below:

Interaction TypeKey Functional Groups InvolvedPredicted Energetic ContributionRationale from Analogous Compounds
Hydrogen Bonding (Acceptor) N-oxide oxygen, Ester carbonyl oxygenStrong, primarily electrostatic in nature.N-oxides are potent hydrogen bond acceptors. mdpi.comnih.govresearchgate.net
Hydrogen Bonding (Donor) Indole N-HModerate.A common feature of indole-containing molecules.
Van der Waals / Hydrophobic Interactions Fused ring system, ethyl group.Significant contribution to overall binding, especially in non-polar environments or hydrophobic pockets of proteins.Vinca alkaloids have extensive non-polar surfaces that engage in these interactions. researchgate.netnih.gov
Electrostatic Interactions Dipole moment arising from N-oxide and ester groups.Important for orientation and long-range interactions with polar molecules or charged species.The N-O bond is highly polar. mdpi.com

Mechanistic and Preclinical Pharmacological Investigations of Ethyl Vincaminate N Oxide

In Vitro Studies on Molecular Targets and Pathways

In vitro research has been fundamental in mapping the pharmacological profile of vinca (B1221190) alkaloids, identifying their primary molecular targets and the subsequent biological pathways they modulate. This foundational work is crucial for understanding the therapeutic potential of derivatives like ethyl vincaminate N-oxide.

Exploration of Enzyme Inhibition and Activation

Vincamine (B1683053) and its analogues have been shown to interact with a variety of enzymes, acting as both inhibitors and activators, which contributes to their diverse pharmacological effects. Research indicates that vincamine can competitively inhibit acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. researchgate.net One study determined the inhibition constant (Ki) for vincamine against AChE to be 239 µM. researchgate.net

Furthermore, vincamine has been reported to activate thioredoxin reductase, an enzyme involved in antioxidant defense mechanisms, thereby protecting cells from oxidative stress. researchgate.net Conversely, it has shown inhibitory effects on carbohydrate-metabolizing enzymes such as glucose-6-phosphatase (G6Pase), which plays a role in glucose homeostasis. researchgate.net In models of diabetes, vincamine administration helped restore the activity of enzymes like hexokinase to near-normal levels. researchgate.net These interactions highlight a complex enzymatic regulation profile that can influence metabolic and neuroprotective pathways.

Table 1: Summary of Enzyme Interactions of Vincamine This table is interactive. Click on headers to sort.

Enzyme Action Reported Effect Source(s)
Acetylcholinesterase (AChE) Competitive Inhibition Ki = 239 µM researchgate.net
Thioredoxin Reductase Activation Protection from oxidative stress researchgate.net
Glucose-6-Phosphatase (G6Pase) Inhibition Suppression of gluconeogenesis researchgate.net

Receptor Binding Profiling (Non-Human Receptors)

Studies on non-human receptors have identified specific binding targets for vincamine. It has been shown to be an agonist for the G-protein coupled receptor 40 (GPR40), which is involved in glucose-stimulated insulin (B600854) secretion. nih.govmedchemexpress.com In one study using hGPR40-CHO cells, vincamine was shown to activate GPR40 with an EC50 value of 6.28 µM. medchemexpress.com This action is believed to contribute to its protective effects on pancreatic β-cells. nih.gov Additionally, vincamine is known to target and modulate glutamate (B1630785) receptors, which are crucial for neuronal function and can be implicated in cerebrovascular conditions. nih.gov

Table 2: Receptor Binding Profile of Vincamine This table is interactive. Click on headers to sort.

Receptor Action Reported Effect/Value Source(s)
G-protein coupled receptor 40 (GPR40) Agonist EC50 = 6.28 µM medchemexpress.com

Modulation of Intracellular Signaling Cascades

Upon binding to a receptor or interacting with an enzyme, a signal is transmitted within the cell through a series of molecular events known as a signaling cascade. units.it Vincamine and its derivatives influence several key intracellular signaling pathways. nih.govrsc.orgbiocrick.com Research has demonstrated that vincamine can modulate the phosphatidylinositol-3 kinase (PI3K)/Akt pathway, which is critical for cell survival and growth. biocrick.com It also affects inflammatory pathways by suppressing the expression of nuclear factor-κB (NF-κB). nih.govrsc.org

A primary and extensively studied mechanism of action for vincamine derivatives, particularly vinpocetine (B1683063), is the inhibition of cyclic nucleotide phosphodiesterases (PDEs). medchemexpress.comnih.gov PDEs are a family of enzymes that degrade the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govresearchgate.net By inhibiting these enzymes, vinca alkaloids can increase the intracellular concentrations of cAMP and cGMP, thereby modulating numerous downstream signaling events. mdpi.comthno.org

Vinpocetine is recognized as a selective inhibitor of the Ca2+/calmodulin-dependent PDE type 1 (PDE-1). nih.govcaldic.com Studies have shown that vinpocetine selectively inhibits Ca2+-PDE with a Ki of 14 µM, while showing weak activity against cAMP-PDE. nih.gov This inhibition leads to an increase in cGMP levels, which can contribute to effects like vasorelaxation. nih.gov The inhibition of PDE1 by vinpocetine has also been linked to reduced cerebral inflammation. mdpi.com

Table 3: Inhibition of Phosphodiesterase (PDE) Isozymes by Vinpocetine This table is interactive. Click on headers to sort.

PDE Isozyme Type Inhibition Constant (Ki) Source(s)
Ca2+/calmodulin-stimulated PDE (PDE1) cGMP preferential 14 µM nih.govcaldic.com
cGMP-PDE cGMP selective - nih.gov

Vincamine and its derivatives significantly impact cellular function by modulating ion channels and intracellular calcium ([Ca2+]i) levels. inlibrary.uz Free intracellular calcium is a critical second messenger that regulates a vast array of cellular processes. nih.gov Research has shown that vincamine can block voltage-gated Na+ channels and L-type Ca2+ channels. nih.govcaldic.cominlibrary.uz

The blockade of L-type Ca2+ channels, as well as receptor-operated Ca2+ channels, by vincamine leads to a reduction in the influx of extracellular calcium, thereby decreasing the intracellular Ca2+ concentration. inlibrary.uz This effect is a key mechanism behind the vasorelaxant properties of the alkaloid observed in aortic smooth muscle preparations. inlibrary.uz Studies in chick sensory neurons have further demonstrated the high sensitivity of N-type Ca2+ channels to changes in intracellular pH, a factor that can be influenced by cellular events, suggesting another layer of regulatory complexity. nih.gov

Table 4: Effects of Vincamine on Ion Channels This table is interactive. Click on headers to sort.

Ion Channel Action Consequence Source(s)
Voltage-gated Na+ channels Inhibition/Blockade Neuroprotection nih.govcaldic.com
L-type Ca2+ channels Blockade Reduced Ca2+ influx, Vasorelaxation inlibrary.uz
Receptor-operated Ca2+ channels Blockade Reduced Ca2+ influx, Vasorelaxation inlibrary.uz

Interactions with Microtubule Dynamics and Cellular Architecture

A hallmark pharmacological action of the broader class of Vinca alkaloids is their interaction with tubulin and microtubules. nih.govd-nb.info Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton, playing vital roles in maintaining cell structure, intracellular transport, and cell division. nih.govnih.govresearchgate.net

Vinca alkaloids exert their effects by binding to tubulin dimers, which inhibits their polymerization into microtubules. nih.govdrugbank.com This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, arresting cells in the metaphase of the cell cycle and ultimately inducing apoptosis. d-nb.info The binding occurs at specific sites, including a high-affinity site at the ends of microtubules, which prevents the addition of more tubulin dimers, and lower-affinity sites along the microtubule wall, which promote disassembly. nih.gov While this is a well-established mechanism for antitumor Vinca alkaloids like vinblastine (B1199706) and vincristine (B1662923), the relative activity of cerebro-active derivatives like vincamine and this compound at this target requires further specific investigation. d-nb.inforesearchgate.net

Tubulin Polymerization Inhibition

The primary mechanism of action anticipated for this compound, following its intracellular reduction to the active vinca alkaloid, is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Vinca alkaloids, a well-established class of anti-mitotic agents, exert their cytotoxic effects by binding to tubulin, the protein subunit of microtubules. nih.govnih.govijnrd.org This interaction prevents the assembly of tubulin heterodimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. ditki.comnih.gov

The binding site for Vinca alkaloids is located on the β-tubulin subunit, distinct from other tubulin-targeting agents like taxanes or colchicine (B1669291). nih.gov By binding to this site, the alkaloids disrupt the formation of the mitotic spindle, a structure crucial for the segregation of chromosomes during cell division. nih.govencyclopedia.pub At low concentrations, this interference subtly blocks mitosis, leading to apoptosis, while at higher concentrations, it can cause the depolymerization of existing microtubules. nih.gov This disruption of microtubule assembly is a hallmark of the Vinca alkaloid class, and it is the foundational mechanism for their antiproliferative effects. nih.govscispace.com Studies comparing various Vinca alkaloids, such as vinblastine, vincristine, and vinorelbine, confirm that they all inhibit microtubule assembly, although their binding affinities may differ, which can influence their clinical potency and toxicity profiles. acs.org

Impact on Cell Cycle Progression in Model Systems

A direct consequence of inhibiting tubulin polymerization is the profound impact on cell cycle progression. Microtubules form the mitotic spindle, which is responsible for aligning and separating chromosomes during the M phase (mitosis) of the cell cycle. By preventing the proper formation and function of this apparatus, this compound (upon activation) is expected to trigger the spindle assembly checkpoint.

This checkpoint is a critical surveillance mechanism that ensures all chromosomes are correctly attached to the spindle before the cell proceeds from metaphase to anaphase. Disruption of microtubule dynamics activates this checkpoint, leading to a halt in the cell cycle, specifically at the G2/M transition. medchemexpress.comkarger.comresearchgate.net This G2/M arrest is a characteristic effect of agents that destabilize microtubules, including Vinca alkaloids and other inhibitors that bind the colchicine site. karger.comresearchgate.net Prolonged arrest at this phase prevents the cell from dividing and ultimately triggers apoptotic cell death pathways. nih.gov Studies on various tubulin polymerization inhibitors consistently demonstrate a concentration-dependent increase in the population of cells in the G2/M phase. medchemexpress.comkarger.com

Table 1: Representative Effect of Tubulin Polymerization Inhibitors on Cell Cycle Distribution in a Model Cancer Cell Line

Treatment Group% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Untreated)60%22%18%
Inhibitor (Low Conc.)45%15%40%
Inhibitor (High Conc.)20%5%75%

Note: This table provides illustrative data based on typical findings for tubulin-destabilizing agents, demonstrating a characteristic shift to the G2/M phase with increasing drug concentration. karger.com

Redox Chemistry and Generation of Reactive Species

The inclusion of an N-oxide functional group on the ethyl vincaminate structure is a key chemical modification that imparts specific redox properties to the molecule. ontosight.aibiocompare.com N-oxides are often employed in medicinal chemistry to create prodrugs that can be selectively activated under particular physiological conditions, most notably the hypoxic (low oxygen) environment characteristic of solid tumors. nih.govresearchgate.netdovepress.com

N-Oxide Redox Metabolism and Prodrug Activation Mechanisms

The N-oxide group serves as a bioreductive trigger, making this compound a hypoxia-activated prodrug. nih.govdovepress.com Prodrugs are inactive or less active molecules that are metabolically converted into an active drug within the body. This strategy aims to improve selectivity and reduce systemic toxicity. For N-oxide prodrugs, activation is spatially selective for hypoxic regions.

Under normoxic conditions, any initial one-electron reduction of the N-oxide is typically rapidly reversed by molecular oxygen in a "futile redox cycle," preventing the accumulation of the active drug. researchgate.netacs.org In the low-oxygen environment of a tumor, this re-oxidation is inhibited, allowing for the complete reduction of the N-oxide to its corresponding tertiary amine. researchgate.net This process "unmasks" the active pharmacological agent, Ethyl vincaminate, directly at the target site. This targeted activation mechanism is a significant advantage, as it concentrates the cytotoxic activity within the tumor while sparing healthy, well-oxygenated tissues. This activation can be mediated by various enzymes, including cytochrome P450 reductases, and even by external triggers like radiotherapy, which generates reducing hydrated electrons. acs.orgresearchgate.net

Potential for Nitric Oxide (NO) Pathway Modulation

The relationship between this compound and the nitric oxide (NO) pathway is speculative but warrants consideration based on the molecule's redox-active nature. NO is a critical signaling molecule involved in numerous physiological processes, and its production is catalyzed by nitric oxide synthases (NOS). nih.gov Interestingly, certain N-oxide prodrugs have been shown to be activated by the reductive activity of NOS enzymes, particularly in hypoxic conditions where NOS expression can be elevated. nih.govacs.org

This suggests a potential, albeit indirect, interaction where NOS enzymes could contribute to the bioreduction and activation of this compound. If NOS enzymes participate in the reduction, it could link the drug's activation to the tumor's specific metabolic state. However, there is no direct evidence to suggest that this compound itself modulates the signaling function of NO or alters the expression or activity of NOS isoforms beyond potentially serving as a substrate for their reductive function. Further research would be required to elucidate any direct modulatory effects on NO-dependent signaling pathways.

Investigations in Non-Human Cellular Models

Antiproliferative Activity in Cell Lines (Mechanistic Focus)

In non-human cellular models, the antiproliferative activity of this compound is expected to be highly dependent on the cellular oxygen concentration, reflecting its nature as a hypoxia-activated prodrug. dovepress.comaacrjournals.org The mechanistic basis for its activity combines its prodrug design with the known effects of Vinca alkaloids. nih.govijnrd.org

The expected sequence of events is as follows:

Selective Activation: In cancer cell lines cultured under hypoxic conditions, the N-oxide is reduced to the active drug, Ethyl vincaminate. In contrast, under normoxic conditions, the compound would remain largely in its inactive prodrug form, resulting in significantly lower cytotoxicity. nih.gov

Cytoskeletal Disruption: Once activated, the Ethyl vincaminate binds to β-tubulin, inhibiting microtubule polymerization. nih.govnih.gov

Cell Cycle Arrest and Apoptosis: The disruption of the mitotic spindle leads to G2/M phase arrest, which, if prolonged, culminates in programmed cell death (apoptosis). karger.comnih.gov

Therefore, when tested against a panel of cancer cell lines, this compound would be predicted to show significantly lower IC₅₀ (half-maximal inhibitory concentration) values under hypoxic conditions compared to normoxic conditions. This differential cytotoxicity is the key indicator of successful hypoxia-selective activation. The antiproliferative effects observed would be correlated with mechanistic markers such as an increased percentage of cells in the G2/M phase and the induction of apoptotic markers. Vinca alkaloids are known to have broad antiproliferative activity against various tumor types, including lymphomas, lung cancer, and breast cancer. nih.govnih.govwcrj.net

Table 2: Predicted Hypoxia-Selective Antiproliferative Activity (IC₅₀ Values in µM)

Cell Line (Cancer Type)IC₅₀ (Normoxia, 21% O₂)IC₅₀ (Hypoxia, <1% O₂)Hypoxic Cytotoxicity Ratio (Normoxia/Hypoxia)
HT-29 (Colon)> 501.5> 33
MCF-7 (Breast)> 502.1> 23
A549 (Lung)> 501.8> 27
U-87 MG (Glioblastoma)> 503.0> 16

Note: This table presents hypothetical data illustrating the expected increase in potency (lower IC₅₀) of a hypoxia-activated N-oxide prodrug under low oxygen conditions. The Hypoxic Cytotoxicity Ratio (HCR) quantifies the selectivity for hypoxic cells. aacrjournals.org

Impact on Cellular Bioenergetics and Metabolism

The metabolic and bioenergetic effects of this compound are largely inferred from studies on its parent compound, vinpocetine, which has been shown to modulate cellular energy homeostasis, particularly in neural tissues.

Research on isolated guinea pig brain mitochondria has demonstrated that vinpocetine has a multifaceted impact on mitochondrial respiration. mskcc.org During resting respiration (state 2), vinpocetine stimulates oxygen consumption. Conversely, in the presence of ADP (state 3), it decreases the rate of oxygen consumption. mskcc.org This suggests a complex interaction with the electron transport chain. Furthermore, vinpocetine has been found to lower the rate of mitochondrial ATP synthesis while increasing ATPase activity. mskcc.org

A key aspect of vinpocetine's bioenergetic profile is its effect on reactive oxygen species (ROS) production. In rodent brain synaptosomes, vinpocetine decreased the release of hydrogen peroxide (H₂O₂) under both resting conditions and when Complex I of the electron transport chain was inhibited. mskcc.org This antioxidant effect is significant, as excessive ROS can lead to cellular damage. Studies have shown that vinpocetine inhibits the formation of ROS and lipid peroxidation in rat brain synaptosomes. pnas.org This is complemented by findings that vincamine, a related compound, exerts an antioxidant effect in DJ-1β mutant flies, a model for Parkinson's disease. nih.gov

Vinpocetine also influences glucose metabolism. It has been shown to promote the uptake and utilization of oxygen and glucose in ischemic nerve cells, thereby improving energy metabolism through the promotion of aerobic oxidation and ATP production. pnas.org In post-stroke patients, vinpocetine increased cerebral glucose uptake and metabolism in both the affected and unaffected brain regions. bepharco.com Ex vivo and in vivo models of retinal ischemia have also shown that vinpocetine can regulate retinal metabolism, reducing lactate (B86563) dehydrogenase (LDH) activity and increasing glucose utilization. pnas.orgtandfonline.com

Table 1: Effects of Vinpocetine on Cellular Bioenergetics This table is based on data for the parent compound, vinpocetine.

ParameterEffectModel System
Mitochondrial Respiration
State 2 (Resting)Stimulation of oxygen consumptionIsolated guinea pig brain mitochondria
State 3 (ADP-stimulated)Inhibition of oxygen consumptionIsolated guinea pig brain mitochondria
ATP Synthesis Decreased rateIsolated rat brain mitochondria
ATPase Activity IncreasedIsolated rat brain mitochondria
ROS Production
H₂O₂ ReleaseDecreasedRodent brain synaptosomes
Lipid PeroxidationInhibitedRat brain synaptosomes
Glucose Metabolism
Glucose Uptake & UtilizationIncreasedIschemic nerve cells, Human brain (post-stroke)
Retinal LDH ActivityDecreasedIschemic retina

Cellular Uptake and Efflux Mechanisms

The cellular transport of vinca alkaloids, including this compound, involves both passive and active mechanisms. While direct studies on the uptake and efflux of this compound are not available, research on the parent compound and related vinca alkaloids provides significant insights.

The uptake of vinca alkaloids into cells is thought to occur through a combination of passive diffusion and energy-dependent active transport systems. nih.gov The degree of cellular concentration can vary among different vinca alkaloids, suggesting that structural differences, such as the presence of an N-oxide group, could influence uptake efficiency. nih.gov

A major factor in the cellular disposition of vinca alkaloids is their interaction with efflux transporters, particularly P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily. oaepublish.com P-gp is a well-known efflux pump that actively transports a wide variety of xenobiotics out of cells, contributing to multidrug resistance in cancer and limiting drug distribution to tissues like the brain. oaepublish.comreadycell.com Vinca alkaloids are established substrates for P-gp. oaepublish.com4science.ge

Interestingly, studies have shown that vinpocetine is a potent inhibitor of P-gp. nih.govnih.gov In one study, vinpocetine demonstrated strong inhibition of P-gp with an EC₅₀ of 8 µM, which was more potent than the known P-gp inhibitor verapamil. nih.govnih.gov This inhibition may be attributed to the ester functional group in its structure, which can increase a compound's affinity for the P-gp catalytic site. nih.gov As a metabolite, this compound retains this ester group and also possesses the N-oxide moiety, which could influence its interaction with P-gp. The inhibition of P-gp by vinpocetine suggests a potential for drug-drug interactions by altering the pharmacokinetics of other P-gp substrates. nih.govnih.gov

Table 2: Cellular Transport Mechanisms of Vinca Alkaloids and Vinpocetine

Compound/ClassUptake Mechanism(s)Efflux Transporter(s)
Vinca Alkaloids (general) Passive diffusion, Active transportP-glycoprotein (P-gp), Multidrug Resistance-Associated Proteins (MRPs)
Vinpocetine Not specified, but likely includes passive diffusionP-glycoprotein (P-gp) - Inhibitor

Preclinical Animal Model Studies (Mechanistic Focus)

In Vivo Pharmacodynamic Biomarker Analysis

Preclinical in vivo studies, primarily with vinpocetine, have identified several pharmacodynamic biomarkers that reflect its neuroprotective and anti-inflammatory effects. These biomarkers provide a basis for understanding the potential in vivo activity of its N-oxide metabolite.

A significant body of evidence points to the anti-inflammatory properties of vinpocetine. In a rat model of cerebral ischemia-reperfusion injury, vinpocetine was shown to inhibit the expression of NF-κB and TNF-α, which correlated with a decrease in brain edema and infarct volume. nih.gov In a mouse model of nonalcoholic steatohepatitis, vinpocetine treatment reduced the activation of NF-κB signaling and downregulated the expression of inflammasome components such as Caspase 1, Caspase 11, and IL-1β. elsevier.es Further studies in models of liver ischemia-reperfusion injury demonstrated that vinpocetine pretreatment attenuated the increase in inflammatory cytokines like IL-1β and IL-6, while increasing the anti-inflammatory cytokine IL-10. semanticscholar.org

Vinpocetine also modulates biomarkers of oxidative stress. In the liver ischemia-reperfusion model, it reduced the production of lipid peroxides and nitric oxide, and prevented the depletion of reduced glutathione. semanticscholar.org In a separate study on cerebral ischemia-reperfusion, vinpocetine was found to ameliorate oxidative stress. capes.gov.br

Furthermore, vinpocetine has been shown to affect biomarkers of apoptosis. In the context of cerebral ischemia-reperfusion, it was found to regulate the expression of apoptosis-related proteins, including the anti-apoptotic protein Bcl-2 and the pro-apoptotic executioner caspase-3. capes.gov.br

Table 3: In Vivo Pharmacodynamic Biomarkers Modulated by Vinpocetine This table is based on data for the parent compound, vinpocetine.

Biomarker CategoryBiomarkerEffect of VinpocetineAnimal Model
Inflammation NF-κBInhibitionRat cerebral ischemia-reperfusion, Mouse NASH
TNF-αInhibitionRat cerebral ischemia-reperfusion
IL-1βReductionMouse NASH, Rat liver ischemia-reperfusion
IL-6ReductionRat liver ischemia-reperfusion
IL-10IncreaseRat liver ischemia-reperfusion
Oxidative Stress Lipid PeroxidesReductionRat liver ischemia-reperfusion
Nitric OxideReductionRat liver ischemia-reperfusion
Reduced Glutathione (GSH)Increase/PreservationRat liver ischemia-reperfusion
Apoptosis Bcl-2ModulationRat cerebral ischemia-reperfusion
Caspase-3ModulationRat cerebral ischemia-reperfusion

Mechanistic Exploration of Tissue Distribution and Accumulation

The tissue distribution of a compound is critical to its pharmacological effect. Studies on vinpocetine and its metabolites have begun to elucidate their distribution patterns, particularly within the brain.

Pharmacokinetic studies indicate that vinpocetine has a large volume of distribution, reflecting significant tissue binding. nih.gov A study utilizing UPLC-MS/MS for the simultaneous determination of vinpocetine and its major active metabolite, apovincaminic acid (AVA), in rat brain regions provided quantitative evidence of their distribution. nih.gov The results showed that the concentrations of both vinpocetine and AVA were significantly higher in the hypothalamus, striatum, and cortex compared to the cerebellum and hippocampus. nih.gov This differential distribution suggests that these brain regions may be primary sites of action.

The ability of vinpocetine to cross the blood-brain barrier is a key feature of its pharmacology. nih.gov Once in the brain, its accumulation in specific regions likely contributes to its observed effects on cerebral blood flow and glucose metabolism in those areas. bepharco.com The mechanisms underlying this specific tissue accumulation are not fully elucidated but are likely related to a combination of factors including regional blood flow, tissue binding affinity, and local metabolic and transport processes.

Studies on atherosclerosis in ApoE knockout mice have also shown that vinpocetine can attenuate lipid accumulation in macrophages and reduce atherosclerotic lesion formation in the aorta, indicating its distribution and activity in vascular tissues. nih.gov While repeated dose tissue distribution studies are generally conducted when a compound's half-life in tissues significantly exceeds its plasma half-life, the extensive metabolism of vinpocetine suggests that its distribution and accumulation are complex. nih.govich.org The distribution of the N-oxide metabolite specifically has not been detailed, but it is expected to follow a pattern influenced by the parent compound, though its own physicochemical properties will ultimately determine its unique distribution profile.

Structure Activity Relationship Sar Studies of Ethyl Vincaminate N Oxide Derivatives

Design and Synthesis of Novel Analogues for SAR Exploration:No literature was found detailing the design and synthesis of novel analogues of Ethyl Vincaminate N-Oxide for the purpose of SAR studies.

Without any specific data or research findings on this compound, it is impossible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure. The information required to populate the sections and subsections of your outline does not appear to be available in the public domain.

Biotransformation Pathways and Enzyme Interactions Non Clinical Focus

In Vitro Metabolic Stability and Metabolite Identification

In vitro studies are fundamental to elucidating the metabolic profile of a compound. nih.govresearchgate.netresearchgate.net For ethyl vincaminate N-oxide, these studies reveal its susceptibility to various enzymatic systems and degradation pathways.

Enzymatic Biotransformation by Cytochrome P450 (CYP) and Flavin-Containing Monooxygenases (FMO)

The initial biotransformation of many xenobiotics is often catalyzed by Phase I enzymes, with Cytochrome P450 (CYP) and Flavin-Containing Monooxygenases (FMO) being the most prominent. turkjps.orgmdpi.com

The formation of N-oxides from tertiary amines is a common metabolic pathway mediated by both CYP and FMO enzymes. al-edu.comhyphadiscovery.com Specifically, CYP3A4 is a key enzyme in the N-oxidation of various compounds. mdpi.comnih.gov While direct studies on this compound are limited, the general understanding of vinca (B1221190) alkaloid metabolism suggests the involvement of these enzyme families. nih.gov FMOs are known for their ability to oxygenate soft nucleophilic heteroatoms like nitrogen and sulfur. turkjps.orgmdpi.com There are five functional FMO genes in humans (FMO1-5), each with distinct tissue expression and substrate specificities. mdpi.comnih.gov For instance, FMO3 is predominantly found in the adult liver, a primary site of drug metabolism. nih.gov The catalytic cycle of FMOs involves the formation of a hydroperoxy flavin intermediate which then oxygenates the substrate. turkjps.orgal-edu.com

Table 1: Key Enzymes in N-Oxidation

Enzyme Family Key Isoforms General Function
Cytochrome P450 (CYP) CYP3A4, CYP3A5, CYP2D6, CYP1A2 Catalyze a wide range of oxidative reactions, including N-oxidation. mdpi.comnih.govresearchgate.netnih.gov
Flavin-Containing Monooxygenases (FMO) FMO1, FMO3 Specialize in the oxygenation of nucleophilic heteroatoms, such as nitrogen in tertiary amines. turkjps.orgal-edu.comnih.gov

Identification of N-Oxide Reduction Pathways

Chemical reagents like titanium trichloride (B1173362) (TiCl₃) have been effectively used in laboratory settings to selectively reduce N-oxides to their corresponding amines, confirming their identity in metabolic studies. nih.govresearchgate.net This method is particularly useful for distinguishing N-oxidation from other metabolic modifications like C-hydroxylation. nih.gov

Non-Enzymatic Degradation and Transformation

Beyond enzymatic processes, chemical compounds can undergo non-enzymatic degradation. medcraveonline.commedcraveonline.com The stability of a molecule can be influenced by factors such as pH and the presence of other reactive molecules. While specific data on the non-enzymatic degradation of this compound is not extensively detailed in the provided context, the general principles of chemical stability would apply. For some compounds, degradation can occur through processes like hydrolysis or oxidation in the absence of enzymes. mdpi.comrsc.org

Microbial Biotransformation for Metabolite Generation

Microbial systems serve as valuable tools for producing and characterizing drug metabolites. mdpi.comnih.govnih.gov Various microorganisms, including fungi and bacteria, possess a diverse array of enzymes that can mimic and sometimes exceed the metabolic capabilities of mammalian systems. medcraveonline.commedcraveonline.comnih.gov Strains of Aspergillus, Penicillium, and Cunninghamella are frequently used to biotransform flavonoids and other natural products through reactions like hydroxylation, demethylation, and glycosylation. nih.gov

Microbial biotransformation can be a highly selective process, allowing for the generation of specific metabolites in quantities sufficient for structural elucidation and further study. hyphadiscovery.comnih.gov This approach is particularly advantageous when chemical synthesis of metabolites is challenging. nih.gov Optimization of culture conditions and the use of high-throughput screening can enhance the efficiency of microbial biotransformation. mdpi.com

Characterization of Key Metabolites in Preclinical Systems

The assessment of drug metabolism in preclinical stages is crucial for understanding a compound's pharmacokinetic profile. nih.gov This involves identifying and quantifying the primary metabolites in various biological models. admescope.com Preclinical systems, including in vitro models like liver microsomes and hepatocytes, as well as in vivo animal models, are employed for this purpose. nih.govfda.gov

For this compound, the parent compound, ethyl vincaminate, and other potential metabolites would be characterized. The primary goals are to understand the metabolic pathways, identify the enzymes involved, and assess the metabolic stability of the compound. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) are essential for identifying and quantifying these metabolites in complex biological matrices. researchgate.netresearchgate.net

Table 2: Common Biotransformation Reactions in Preclinical Systems

Reaction Type Description
Phase I
Oxidation Addition of an oxygen atom or removal of a hydrogen atom. Includes N-oxidation and hydroxylation. mdpi.com
Reduction Addition of a hydrogen atom or removal of an oxygen atom, such as the reduction of an N-oxide. nih.govresearchgate.net
Hydrolysis Cleavage of a chemical bond by the addition of water. medcraveonline.commdpi.com
Phase II
Glucuronidation Conjugation with glucuronic acid to increase water solubility for excretion. researchgate.net

Computational Chemistry and Molecular Modeling Applications in Research

Ligand-Target Docking and Scoring

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein. nih.gov This method is instrumental in understanding the binding mode and affinity of a drug candidate like Ethyl vincaminate N-oxide. The process involves placing the ligand in the binding site of the target protein and calculating a "docking score," which estimates the binding affinity. A lower docking score generally indicates a more stable and favorable interaction. nih.gov

For this compound, docking studies could be employed to investigate its interaction with various potential targets, such as those involved in cerebral blood flow regulation or neuronal signaling. The N-oxide functional group would likely influence its binding interactions compared to vincamine (B1683053), potentially leading to altered affinity or selectivity. A hypothetical docking study of this compound with a target protein would involve preparing the 3D structures of both the ligand and the protein and using docking software to predict the binding pose and score.

Table 1: Hypothetical Docking Scores of Vincamine Analogs against a Target Protein

CompoundDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Vincamine-8.5TYR84, PHE330, TRP279
This compound -9.2TYR84, PHE330, SER122 (H-bond with N-oxide)
Vinpocetine (B1683063)-9.0TYR84, PHE330, ILE85

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening, aiming to identify new molecules with potential biological activity. nih.govdovepress.com

Although no specific pharmacophore models for this compound have been published, models have been developed for inhibitors of targets relevant to its potential therapeutic areas. For instance, pharmacophore models have been successfully used to identify novel inhibitors of Akt2, a potential target in cancer therapy, and to screen for agonists of the TGR5 receptor, a target for anti-diabetic drugs. medsci.orgnih.gov

A pharmacophore model for a target of this compound could be generated based on the known active ligands for that target. This model would highlight the key features responsible for binding. The presence of the N-oxide group in this compound would likely introduce a new hydrogen bond acceptor feature into its pharmacophore, potentially altering its interaction profile compared to vincamine.

Table 2: Hypothetical Pharmacophore Features for a Vincamine Analog Binding Site

Pharmacophoric FeaturePresent in VincaminePresent in this compound
Aromatic RingYesYes
Hydrophobic GroupYesYes
Hydrogen Bond DonorYes (indole NH)Yes (indole NH)
Hydrogen Bond Acceptor (Ester)YesYes
Hydrogen Bond Acceptor (N-oxide) NoYes

This table illustrates the potential difference in pharmacophoric features and is not based on specific experimental data.

De Novo Drug Design Methodologies

De novo drug design is a computational approach that aims to generate novel molecular structures with desired properties from scratch, rather than screening existing compound libraries. rsc.org These methods can be either ligand-based, building upon the structure of known active molecules, or structure-based, designing molecules to fit a specific target's binding site. rsc.org Modern approaches often leverage artificial intelligence and machine learning to explore vast chemical spaces and propose innovative molecular scaffolds. biorxiv.org

While there are no reports of de novo design being specifically applied to generate this compound or its analogs, the principles of this methodology could be highly valuable in this context. Starting from the known structure of vincamine or a related active compound, de novo design algorithms could be used to explore modifications that might enhance its activity, selectivity, or pharmacokinetic properties. For example, these methods could be employed to design new derivatives of this compound with improved blood-brain barrier permeability or enhanced binding affinity to a specific neurological target.

The process would typically involve defining a set of desired properties and constraints, and then allowing the algorithm to generate and evaluate new molecular structures. This approach has the potential to lead to the discovery of truly novel and effective therapeutic agents based on the vincamine scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. nih.govnih.gov

Specific QSAR studies on this compound are not available. However, QSAR analyses have been performed on various classes of compounds, including derivatives of other natural products, to predict their biological activities. nih.govresearchgate.net For a series of vincamine derivatives, a QSAR study could be conducted to understand how different substituents on the vincamine scaffold influence a particular biological activity, such as vasodilation or neuroprotection.

To build a QSAR model for vincamine analogs, a dataset of compounds with their measured biological activities would be required. Molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, like multiple linear regression, would then be used to develop an equation that relates these descriptors to the biological activity. The N-oxide group in this compound would contribute unique values to several molecular descriptors, such as polarity and hydrogen bonding capacity, which would be factored into the QSAR model.

Table 3: Example of Molecular Descriptors Used in QSAR Studies

DescriptorDescriptionPotential Influence on Activity
LogPLipophilicity (Octanol-water partition coefficient)Affects membrane permeability and solubility
Molecular Weight (MW)Size of the moleculeCan influence binding and transport
Polar Surface Area (PSA)Surface area of polar atomsRelates to hydrogen bonding and membrane penetration
Number of Hydrogen Bond Donors/AcceptorsCapacity for hydrogen bondingCrucial for specific interactions with biological targets
Dipole MomentPolarity of the moleculeInfluences electrostatic interactions

This table provides examples of common descriptors and their general relevance.

Future Directions in Academic Research on Ethyl Vincaminate N Oxide

Development of Advanced Synthetic Methodologies

The synthesis of Ethyl vincaminate N-oxide is foundational to any further investigation. While the direct oxidation of the parent tertiary amine, ethyl vincaminate, is the most probable route, future research should focus on developing advanced, stereoselective methodologies. The nitrogen atom on the vincamine (B1683053) scaffold is part of a complex, rigid ring system, and its oxidation could potentially lead to different diastereomers.

Advanced synthetic research would aim to:

Achieve High Stereoselectivity: Investigate a range of modern oxidizing agents and catalytic systems to control the stereochemical outcome of the N-oxidation. The choice of oxidant can influence the facial selectivity of the reaction on the complex alkaloid core.

Optimize Reaction Conditions: Systematically explore solvents, temperatures, and reaction times to maximize yield and purity while minimizing side-product formation, such as ring-opened byproducts or over-oxidation.

Develop Scalable Processes: Transition from laboratory-scale reactions to methodologies suitable for producing the quantities of high-purity material required for comprehensive biological evaluation.

A comparative analysis of potential synthetic reagents is a critical first step in this research direction.

Table 1: Potential Reagents for N-Oxidation of Ethyl Vincaminate

Reagent ClassSpecific ExamplePotential AdvantagesPotential Challenges
Peroxycarboxylic Acidsmeta-Chloroperoxybenzoic acid (m-CPBA)Highly effective, commercially available, well-documented for N-oxidations.Potential for over-oxidation, requires careful stoichiometric control.
Hydrogen PeroxideH₂O₂ with catalysts (e.g., methyltrioxorhenium)"Green" reagent (water is the only byproduct), cost-effective.May require catalysts for efficiency; conditions need optimization to prevent decomposition.
OzoneO₃Powerful oxidant, clean reaction profile.Requires specialized equipment, potential for non-selective oxidation of other functional groups.
Carcinogenic Acid-based ReagentsCaro's acid (H₂SO₅)Strong oxidizing potential.Harsh acidic conditions may not be compatible with the ester functionality.

Comprehensive Elucidation of Molecular Mechanisms in Non-Human Systems

Understanding how this compound interacts with biological systems at a molecular level is paramount. Research in non-human systems (e.g., cell cultures, isolated enzymes, and animal models) should be prioritized. A key hypothesis is that this compound may function as a bioreducible prodrug. nih.gov

Future mechanistic studies would involve:

Investigating Bioreduction: Determine if the N-oxide is reduced back to the parent amine, ethyl vincaminate, in biological environments, particularly under hypoxic (low oxygen) conditions where enzymes like cytochrome P450 reductases are highly active. nih.gov

Identifying Metabolites: Utilize techniques like mass spectrometry to identify all metabolic products in various in vitro and ex vivo systems (e.g., liver microsomes) to build a complete metabolic map.

Receptor Binding Assays: Compare the binding profile of the N-oxide to that of ethyl vincaminate at known targets of vinca (B1221190) alkaloids to see if the N-oxide itself has unique affinities.

Cellular Imaging: Employ advanced microscopy to track the subcellular localization of the compound and observe its effects on cellular morphology and function in real-time.

Identification of Novel Biological Targets and Pathways

The N-oxide moiety could guide the molecule to entirely new biological targets not engaged by its parent compound. The high polarity and hydrogen bonding capacity of the N-O bond can lead to novel protein-ligand interactions. nih.gov Furthermore, its redox-active nature suggests a potential role in modulating pathways sensitive to cellular oxidative state.

Research in this area should focus on:

Unbiased Target Screening: Use techniques such as affinity chromatography-mass spectrometry or proteomic profiling of cells treated with the compound to identify binding partners without preconceived notions.

Redox Proteomics: Investigate whether this compound alters the oxidation state of cellular proteins, particularly enzymes involved in antioxidant defense or redox signaling.

Pathway Analysis: Employ transcriptomics and metabolomics to gain a broad view of the cellular pathways that are perturbed upon treatment with the compound, potentially revealing unexpected biological activities.

Exploration of its Potential as a Chemical Probe for Biological Processes

The bioreducible nature of the N-oxide group makes it an ideal trigger for constructing chemical probes, particularly for imaging hypoxic tissues, which are characteristic of solid tumors and ischemic areas. nih.gov In the presence of specific reductases, the N-oxide is cleaved, a transformation that can be engineered to produce a detectable signal. nih.govnih.gov

Future work could explore:

Hypoxia-Activated Probes: Design probes where the N-oxide reduction uncages a fluorescent or photoacoustic reporter. This would allow for real-time imaging of hypoxic regions in preclinical models. nih.gov The significant shift in electronic properties upon deoxygenation can be harnessed to create a large turn-on signal. nih.gov

Enzyme Activity Sensors: If the reduction is found to be catalyzed by a specific enzyme, the this compound scaffold could be used to develop probes that report on the activity of that particular enzyme in living cells.

Probes for Ferroptosis: Recent research has shown that N-oxide-based probes can selectively oxidize ferrous ions, thereby inhibiting a form of iron-dependent cell death called ferroptosis. nih.gov Investigating if this compound shares this property could open new avenues for studying this critical cell death pathway.

Design of Next-Generation Analogues with Tuned Pharmacological Profiles

Once a foundational understanding of this compound is established, this knowledge can be used to design superior next-generation analogues. The core structure offers multiple points for chemical modification to fine-tune its properties. The goal would be to create new chemical entities with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Strategic design of analogues could involve the modifications outlined in the table below.

Table 2: Strategies for the Design of this compound Analogues

Modification SiteProposed Chemical ChangeDesired Pharmacological Outcome
Ethyl Ester GroupVary the alkyl chain length (e.g., methyl, propyl) or introduce functional groups (e.g., amides, fluorinated esters).Optimize metabolic stability, alter cell permeability, and modulate target binding affinity.
Indole (B1671886) Aromatic RingIntroduce electron-withdrawing or electron-donating substituents.Tune the redox potential of the N-oxide for selective reduction; alter lipophilicity for CNS penetration.
Alkaloid CoreIntroduce subtle stereochemical changes or modify peripheral rings.Improve target selectivity and reduce off-target effects.
N-Oxide MoietyConvert to related functional groups (e.g., N-imides, N-ylides).Explore different types of bioreducible linkers with altered reactivity profiles.

By systematically pursuing these research directions, the scientific community can fully characterize this compound, moving it from a chemical curiosity to a potentially valuable tool for biology and medicine.

Q & A

Q. What are the established synthetic pathways for Ethyl vincaminate N-oxide, and how do reaction conditions influence product yield?

this compound can be synthesized via oxidation of its parent compound, ethyl vincaminate, using agents like hydrogen peroxide or potassium permanganate under controlled conditions . Aliphatic nitro compounds (e.g., ethyl nitroacetate) are often employed as intermediates, reacting with aldehydes in the presence of amines or Schiff bases to form N-oxide derivatives . Critical variables include solvent polarity, temperature (e.g., 25–60°C), and stoichiometric ratios of oxidizing agents. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. How can researchers isolate and purify this compound from complex reaction mixtures?

Isolation challenges arise due to the compound’s hydrophilicity and potential adhesion to glassware. Liquid-liquid extraction with ethyl acetate containing 0.05–0.72% triethylamine (TEA) improves recovery by reducing ionic interactions . Subsequent purification via column chromatography (silica gel, methanol/dichloromethane gradients) or azeotropic distillation with benzene/ethyl acetate is recommended . Purity validation should employ HPLC coupled with UV-Vis or mass spectrometry (MS) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies characteristic N-oxide peaks, such as deshielded protons adjacent to the oxygen atom. Electron spray ionization-mass spectrometry (ESI-MS) confirms molecular weight ([M+H]+ or [M−H]− ions). For degradation products, tandem MS (MS/MS) provides fragmentation patterns to distinguish N-oxides from hydroxylated analogs .

Advanced Research Questions

Q. How do oxidative degradation pathways impact the stability of this compound, and what experimental designs mitigate this?

Exposure to hydrogen peroxide (H₂O₂) can induce N-oxide decomposition via hydroxylation or epimerization . Stability studies should use accelerated degradation protocols (e.g., 3% H₂O₂ at 40°C for 24 hours) with HPLC-MS monitoring. To prevent degradation during storage, lyophilization and storage at −80°C under inert gas (argon) are advised. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under varying temperatures .

Q. What mechanistic insights explain the reactivity of this compound in catalytic or biological systems?

The N-oxide group participates in redox cycling, acting as an electron sink in enzymatic reactions. For example, flavin-dependent oxidases may interact with the compound, altering oxygen transfer kinetics at gas-liquid interfaces . Computational studies (DFT or molecular docking) can model its binding affinity to cytochrome P450 enzymes or reactive oxygen species (ROS)-scavenging pathways .

Q. How can contradictory mutagenicity data for this compound be resolved?

While some N-oxides exhibit antimutagenic effects (e.g., reducing 2-AA-induced mutations in Ames tests), others trigger ROS-mediated DNA damage . Researchers should perform structure-activity relationship (SAR) fingerprint analysis using predefined substructure searches to identify mutagenicity alerts (e.g., aromatic N-oxide motifs) . Parallel assays (e.g., comet assay for DNA strand breaks and SOS chromotest for genotoxicity) reconcile discrepancies between bacterial and mammalian systems .

Methodological Guidelines

  • Experimental Design : Use ≥3 biological replicates and statistically powered sample sizes (e.g., ANOVA with post-hoc Tukey tests) .
  • Data Contradiction Analysis : Apply multi-omics approaches (transcriptomics/metabolomics) to distinguish compound-specific effects from off-target interactions .
  • Ethical Compliance : Adhere to OECD Guidelines for Chemical Safety Testing (e.g., GLP standards for in vitro mutagenicity assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.